molecular formula C10H18N2O B8174196 4-(Heptyloxy)-1H-pyrazole

4-(Heptyloxy)-1H-pyrazole

Cat. No.: B8174196
M. Wt: 182.26 g/mol
InChI Key: BZUIDGJNXWZMMT-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-1H-pyrazole is a pyrazole derivative featuring a heptyloxy (-O-C₇H₁₅) substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are nitrogen-containing heterocycles known for their diverse pharmacological and agrochemical applications, including anticonvulsant, antibacterial, and antimalarial activities .

Properties

IUPAC Name

4-heptoxy-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-2-3-4-5-6-7-13-10-8-11-12-9-10/h8-9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUIDGJNXWZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptyloxy)-1H-pyrazole typically involves the reaction of heptyl bromide with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the heptyloxy group is introduced to the pyrazole ring. The reaction conditions generally include:

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(Heptyloxy)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The heptyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

4-(Heptyloxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific hydrophobic properties.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxy group enhances the compound’s ability to penetrate cell membranes, while the pyrazole ring interacts with active sites on target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparisons :

  • Alkoxy Chain Length :
    • 4-(Hexyloxy)-1H-pyrazole derivatives (e.g., compound 5o in ) exhibit reduced lipophilicity compared to heptyloxy analogs, impacting solubility and tissue distribution.
    • Shorter Chains (e.g., Methoxy, Ethoxy) : Derivatives like 3-Ethoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole (5k , ) have lower molecular weights but may suffer from rapid metabolic clearance.
  • Substituent Electronic Effects: Electron-Withdrawing Groups: Bromophenoxy substituents (e.g., 4-(4-Bromophenoxy)-1H-pyrazole, ) reduce electron density on the pyrazole ring, altering reactivity and binding to biological targets.

Table 1: Structural and Physicochemical Comparisons

Compound Substituent Molecular Formula LogP* (Predicted) Key Applications
4-(Heptyloxy)-1H-pyrazole -O-C₇H₁₅ C₁₀H₁₈N₂O ~4.2 Anticonvulsant, Agrochemical
4-(Hexyloxy)-1H-pyrazole -O-C₆H₁₃ C₉H₁₆N₂O ~3.8 Antibacterial
4-(4-Bromophenoxy)-1H-pyrazole -O-C₆H₄Br C₉H₇BrN₂O ~3.5 Intermediate in drug synthesis
3,5-Dimethyl-4-[6-(phenoxy)hexyl]-1H-pyrazole -O-C₆H₁₂-C₆H₅ C₁₈H₂₄N₂O ~5.1 Antibacterial

*LogP values estimated based on alkyl chain length and substituent polarity.

Anticonvulsant Activity:
  • Heptyloxy-Containing Triazoles : Compound 5f (3-heptyloxy-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole, ) demonstrated superior anticonvulsant activity (ED₅₀ = 37.3 mg/kg) and safety (PI = 11.3) compared to carbamazepine (PI = 6.4). The heptyloxy chain likely enhances blood-brain barrier penetration .
  • Shorter Alkoxy Chains : Ethoxy analogs (e.g., 5k ) showed lower potency, suggesting chain length is critical for target affinity .
Antibacterial Activity:
  • 4-(6-Alkyl)-3,5-dimethyl-1H-pyrazole Derivatives: Compounds with hexyloxy-phenoxy chains (e.g., C303, ) inhibited Bacillus subtilis growth, while heptyloxy analogs may offer improved membrane interaction due to increased hydrophobicity .
Antimalarial Activity:
  • Thienyl and Phenyl Substituents : Pyrazole derivatives with aromatic substituents (e.g., compound 3 , ) showed 70.26% Plasmodium berghei suppression, whereas alkoxy chains like heptyloxy might enhance half-life in vivo .

Spectroscopic and Analytical Data

  • NMR Shifts : In triazole derivatives (), heptyloxy protons resonate at δ 0.87–1.80 ppm (alkyl chain) and δ 3.83–3.96 ppm (-OCH₂), distinct from electron-withdrawing substituents like nitro groups (δ 8.10–8.30 ppm in ).
  • Mass Spectrometry : HRMS data for heptyloxy-containing compounds align with calculated molecular weights (e.g., C₁₉H₂₈N₃O₂ for 5f ), confirming synthetic accuracy .

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